molecular formula C14H19NO3 B8804519 Tert-butyl benzyl(2-oxoethyl)carbamate CAS No. 136159-63-2

Tert-butyl benzyl(2-oxoethyl)carbamate

Cat. No.: B8804519
CAS No.: 136159-63-2
M. Wt: 249.30 g/mol
InChI Key: RXJOEKWQWAKFSV-UHFFFAOYSA-N
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Description

Contextual Significance of Carbamate (B1207046) Protecting Groups in Chemical Transformations

In the realm of multi-step organic synthesis, protecting groups are indispensable tools. researchgate.net They function by temporarily converting a reactive functional group into a less reactive derivative, allowing for chemical manipulations elsewhere in the molecule that would otherwise be incompatible with the original functionality. nih.gov Carbamates are a widely employed class of protecting groups for amines due to their stability under a broad range of reaction conditions and the relative ease with which they can be introduced and subsequently removed. nih.gov

The tert-butyloxycarbonyl (Boc) group is one of the most common carbamate protecting groups. rsc.org Its widespread use stems from its robustness towards many nucleophilic and basic conditions, as well as catalytic hydrogenation. google.com The Boc group is typically introduced by treating an amine with di-tert-butyl dicarbonate (B1257347). rsc.org Conversely, it is readily cleaved under acidic conditions, such as with trifluoroacetic acid, to regenerate the free amine. google.com This differential stability allows for orthogonal protection strategies, where multiple protecting groups with distinct removal conditions can be employed in the same molecule, enabling highly selective and complex synthetic routes. researchgate.net

Position of Tert-butyl benzyl(2-oxoethyl)carbamate as a Versatile Synthetic Intermediate

This compound, also known as N-Boc-N-benzylglycinal, is a bifunctional molecule that incorporates both a protected amine and a reactive aldehyde. This dual functionality makes it a valuable building block in the synthesis of more complex molecules. The presence of the Boc and benzyl (B1604629) groups on the nitrogen atom provides steric and electronic shielding, modulating the reactivity of the amine and preventing unwanted side reactions.

The aldehyde functionality, on the other hand, serves as a versatile handle for a variety of chemical transformations. It can participate in reactions such as nucleophilic additions, reductive aminations, and Wittig-type reactions, allowing for the introduction of diverse molecular fragments and the construction of new carbon-carbon and carbon-heteroatom bonds.

The strategic importance of this intermediate is highlighted by its application in the synthesis of pharmaceutically relevant compounds. For instance, a structurally similar derivative, (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-tert-butyl carbamate, is a key intermediate in the synthesis of the anticonvulsant drug Lacosamide. nih.gov This underscores the utility of such N-Boc protected structures in medicinal chemistry.

Furthermore, the core structure of this compound serves as a scaffold for the generation of biologically active molecules. Research has shown that derivatives, such as tert-butyl [1-benzyl-2[(4-aryl-2-thiazolyl)hydrazono]ethyl]carbamate, exhibit antibacterial properties. This demonstrates the potential of this intermediate in the development of new therapeutic agents.

Below is a table summarizing the key chemical identifiers for this compound:

IdentifierValue
IUPAC Name This compound
CAS Number 136159-63-2
Molecular Formula C14H19NO3
Molecular Weight 249.31 g/mol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

136159-63-2

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

tert-butyl N-benzyl-N-(2-oxoethyl)carbamate

InChI

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15(9-10-16)11-12-7-5-4-6-8-12/h4-8,10H,9,11H2,1-3H3

InChI Key

RXJOEKWQWAKFSV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CC=O)CC1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies for Tert Butyl Benzyl 2 Oxoethyl Carbamate and Analogues

N-Boc Protection Strategies of Amine Precursors

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under a variety of reaction conditions and its facile removal under mild acidic conditions. The introduction of the Boc group onto a primary or secondary amine, such as benzylamine (B48309) or its derivatives, is a critical first step in the synthesis of the target compound.

Application of Di-tert-butyl Dicarbonate (B1257347) (Boc₂O) in Amine Protection

The most common and efficient method for the N-Boc protection of amines involves the use of di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride (B1165640). youtube.comorganic-chemistry.org This reagent readily reacts with primary and secondary amines to form the corresponding tert-butyl carbamates. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct, tert-butanol, and to facilitate the nucleophilic attack of the amine on the Boc anhydride.

Common bases used in this transformation include triethylamine (B128534) (TEA) and 4-(dimethylamino)pyridine (DMAP), which can also act as a nucleophilic catalyst to accelerate the reaction. mdpi.com The choice of solvent is often a non-protic organic solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile. The reaction generally proceeds at room temperature and provides high yields of the desired N-Boc protected amine. youtube.com For less reactive amines, or to improve reaction rates, mild heating may be employed. The straightforward nature of this method, coupled with the commercial availability and stability of Boc₂O, makes it a preferred strategy in multistep syntheses.

Table 1: Common Reagents and Conditions for N-Boc Protection with Boc₂O

Reagent/ConditionRoleTypical Examples
Di-tert-butyl dicarbonate (Boc₂O)Boc group source-
BaseAcid scavenger/CatalystTriethylamine (TEA), Diisopropylethylamine (DIPEA), 4-(Dimethylamino)pyridine (DMAP)
SolventReaction mediumDichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, Dioxane
TemperatureReaction condition0 °C to room temperature

Catalyst-Free and Water-Mediated Approaches to N-Boc Amines

In the pursuit of more environmentally benign synthetic methods, catalyst-free and water-mediated approaches for N-Boc protection have been developed. orgsyn.orgchem-station.com These methods offer significant advantages by reducing the reliance on potentially toxic organic solvents and catalysts. It has been demonstrated that the N-tert-butyloxycarbonylation of various amines can proceed efficiently in water or a mixture of water and a co-solvent like acetone, without the need for an added catalyst. orgsyn.org

This "on-water" methodology is often characterized by high chemoselectivity, affording the mono-N-Boc protected product in excellent yields even for substrates containing other nucleophilic groups. The reaction is believed to be accelerated by the hydrophobic effect and the unique properties of water at the organic-water interface. The simplicity of the work-up, which often involves simple extraction or filtration, further enhances the appeal of these green chemistry approaches. orgsyn.org

One-Pot Reductive Amination Protocols for N-Boc Secondary Amines

For the synthesis of N-Boc protected secondary amines, such as tert-butyl benzyl(2-oxoethyl)carbamate, one-pot reductive amination protocols offer a highly efficient and atom-economical route. wikipedia.orgorganic-chemistry.orgtcichemicals.com This strategy combines the formation of an imine or iminium ion from a primary amine and a carbonyl compound with an in-situ reduction and subsequent N-Boc protection.

A common approach involves the reaction of a primary amine with an aldehyde or ketone in the presence of a reducing agent and Boc₂O. wikipedia.orgorganic-chemistry.org Sodium triacetoxyborohydride (B8407120) (STAB) is a frequently used reducing agent in this context due to its mildness and tolerance of a wide range of functional groups. wikipedia.orgorganic-chemistry.org The tandem procedure is highly selective and provides excellent yields of the desired N-Boc protected secondary amine, even in cases where the product might be prone to side reactions like intramolecular cyclization. wikipedia.orgtcichemicals.com This one-pot methodology streamlines the synthetic sequence by avoiding the isolation of intermediate secondary amines, which can sometimes be unstable or difficult to handle.

Construction of the 2-Oxoethyl Moiety

The introduction of the 2-oxoethyl (acetaldehyde) moiety onto the nitrogen atom of the N-Boc protected benzylamine is a crucial step that forms the core structure of the target compound. This transformation requires careful selection of reagents and conditions to avoid over-oxidation or other unwanted side reactions.

Synthesis from Aminoacetaldehyde Precursors

A direct and logical approach to the 2-oxoethyl moiety is through the use of precursors that are structurally equivalent to aminoacetaldehyde. One effective strategy involves the oxidation of a corresponding 2-aminoethanol derivative. For instance, N-Boc-N-benzylaminoethanol can be oxidized to afford this compound. This precursor alcohol is readily prepared by the reaction of benzylamine with ethylene (B1197577) oxide followed by N-Boc protection, or by the reductive amination of glycolaldehyde (B1209225) with benzylamine followed by N-Boc protection.

The oxidation of the primary alcohol to the aldehyde can be achieved using a variety of mild and selective oxidizing agents to prevent over-oxidation to the carboxylic acid. The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures, is a well-established method for this purpose. wikipedia.org Another powerful reagent is the Dess-Martin periodinane (DMP), a hypervalent iodine compound that efficiently oxidizes primary alcohols to aldehydes under mild, neutral conditions at room temperature. wikipedia.org The choice of oxidant often depends on the specific substrate and the presence of other functional groups in the molecule.

Table 2: Selected Mild Oxidation Reagents for Alcohol to Aldehyde Conversion

Oxidation ReagentActivating Agent / Co-reagentTypical Conditions
Dimethyl sulfoxide (DMSO)Oxalyl chloride, Trifluoroacetic anhydrideLow temperature (-78 °C), Triethylamine
Dess-Martin periodinane (DMP)-Room temperature, Dichloromethane
Pyridinium chlorochromate (PCC)-Room temperature, Dichloromethane
Templeton's reagent (TPAP)N-Methylmorpholine N-oxide (NMO)Room temperature, Acetonitrile

Alternatively, the 2-oxoethyl group can be introduced through the alkylation of N-Boc-benzylamine with a protected 2-bromoacetaldehyde, such as 2-bromoacetaldehyde dimethyl acetal. The initial alkylation product, a protected acetal, can then be hydrolyzed under acidic conditions to reveal the desired aldehyde functionality.

Generation from Cyclic Systems (e.g., Pyrrolidine (B122466) Derivatives)

The generation of the 2-oxoethyl moiety from cyclic precursors, such as pyrrolidine derivatives, offers an alternative synthetic strategy. This approach typically involves the oxidative ring cleavage of a suitably substituted pyrrolidine ring. For example, the oxidation of N-benzylprolinol could, in principle, lead to the formation of a 2-oxoethyl group attached to the N-benzylamino moiety after subsequent transformations.

More advanced methods involve the deconstructive functionalization of the pyrrolidine ring. Recent developments in photoredox catalysis and other modern synthetic methods have enabled the cleavage of the C-N bonds in unstrained cyclic amines like pyrrolidine. While not yet a standard method for the synthesis of this compound itself, these ring-opening strategies present a potential future avenue for the synthesis of this compound and its analogues from readily available cyclic starting materials. The specific functional groups introduced during the ring-opening process would need to be further manipulated to yield the desired 2-oxoethyl moiety.

Multi-Component and Cascade Reaction Approaches

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic step to form a product that incorporates substantial portions of all the starting materials, are highly convergent and efficient. Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular or intermolecular transformations that occur consecutively in a single pot, often triggered by a single event, without the need for isolating intermediates. Both methodologies provide elegant and powerful routes to complex molecules like this compound and its derivatives.

Ugi Multi-Component Reactions for Complex Carbamate (B1207046) Derivatives

The Ugi four-component reaction (U-4CR) is a cornerstone of multi-component chemistry, renowned for its ability to rapidly generate diverse peptide-like scaffolds. researchgate.net The classical Ugi reaction involves the condensation of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide. beilstein-journals.org This reaction is particularly well-suited for the synthesis of complex carbamate derivatives, including analogues of this compound, by employing N-Boc-α-amino aldehydes as the carbonyl component. nih.govnih.gov

The general mechanism of the Ugi reaction commences with the formation of an imine from the aldehyde and the amine. researchgate.net This is followed by the nucleophilic addition of the isocyanide to the protonated imine, forming a nitrilium ion intermediate. Subsequent attack by the carboxylate anion and an intramolecular Mumm rearrangement yields the final α-acylamino amide product. researchgate.net

In the context of synthesizing analogues of this compound, an N-Boc-protected α-amino aldehyde, such as N-Boc-L-phenylalaninal, can serve as the aldehyde component. nih.gov The use of such chiral aldehydes allows for the introduction of stereocenters and diverse side chains, leading to a wide array of complex carbamate derivatives.

A study by Splandesci et al. demonstrated the successful use of various N-Boc-α-amino aldehydes in a five-center, four-component Ugi reaction (U-5C-4CR). nih.gov In this work, N-Boc-L-phenylalaninal was reacted with different amino acids, tert-butyl isocyanide, and methanol (B129727) to afford a range of complex peptide-like structures. The reaction conditions and yields for selected examples are summarized in the table below.

EntryAmino AcidProductYield (%)Diastereomeric Ratio (dr)
1Glycine (B1666218)1a25-
2L-Alanine1b6867:33
3L-Valine1c6578:22
4L-Leucine1d6371:29
5L-Isoleucine1e5980:20

Data sourced from Splandesci et al. showcasing the Ugi 5-center-4-component reaction of N-Boc-L-phenylalaninal with various amino acids and tert-butyl isocyanide. nih.gov

This methodology highlights the versatility of the Ugi reaction in accommodating sterically demanding and functionally diverse building blocks, making it a powerful tool for generating libraries of complex carbamate derivatives for screening in drug discovery programs. nih.govnih.gov

Cascade Processes Involving Boc-Protected Oxoethyl Intermediates

Cascade reactions provide an elegant and efficient strategy for the synthesis of complex molecules by combining multiple bond-forming events in a single, uninterrupted sequence. The in-situ generation and subsequent reaction of Boc-protected oxoethyl intermediates can be envisioned as a key step in a cascade process to afford this compound and its analogues. While a direct, one-pot cascade synthesis of the title compound from simple precursors is not extensively documented, the principles of organocatalysis and tandem reactions suggest plausible pathways.

One potential cascade approach could involve a tandem reductive amination followed by N-Boc protection. nih.gov For instance, a suitable precursor aldehyde could undergo a direct reductive amination with benzylamine, with the resulting secondary amine being trapped in situ with di-tert-butyl dicarbonate (Boc₂O) to yield the protected carbamate. Subsequent oxidation of another functional group in the molecule could then reveal the oxoethyl moiety.

Organocatalytic cascade reactions, which utilize small organic molecules as catalysts, are particularly attractive due to their mild reaction conditions and high stereoselectivity. mdpi.com A hypothetical organocatalytic cascade could commence with a Michael addition of an amine to an α,β-unsaturated aldehyde, followed by an in-situ protection of the resulting amino group and subsequent functional group manipulations to generate the final product.

The synthesis of β-aminocarbonyl compounds, which are structurally related to the target molecule, has been achieved through various cascade or one-pot multi-component reactions. researchgate.netresearchgate.net For example, a Zn(OTf)₂-catalyzed cascade reaction of anilines, aromatic aldehydes, and carbonyl compounds has been reported to produce β-amino carbonyl compounds in a single step. researchgate.net Adapting such a strategy to aliphatic amines and incorporating a Boc-protection step could provide a viable route to the desired carbamates.

A tandem sequence involving an initial N-Boc protection of an amino alcohol, followed by a one-pot oxidation, represents a streamlined, albeit not strictly a cascade, approach to this compound. The efficiency of such processes lies in minimizing purification steps and reducing waste, which are key principles of green chemistry.

The development of novel cascade reactions remains an active area of research, and the design of a specific cascade for the synthesis of this compound would likely involve the careful selection of catalysts and reaction conditions to control the sequence of bond-forming events and functional group transformations.

Reactivity of the Carbamate Functional Group

The carbamate moiety in this compound is primarily defined by the chemistry of the tert-butyloxycarbonyl (Boc) protecting group. The Boc group is valued in synthesis for its stability under a variety of conditions, including exposure to most nucleophiles and bases, yet it can be removed under specific, typically acidic, conditions. organic-chemistry.org This allows for orthogonal protection strategies in the synthesis of complex molecules. organic-chemistry.org

Selective Cleavage and Deprotection Mechanisms of the Boc Group

The removal of the Boc group is a critical step in synthetic sequences where the amine functionality needs to be revealed for subsequent reactions. This deprotection is most commonly achieved under acidic conditions. fishersci.co.uk

The mechanism involves the protonation of the carbonyl oxygen of the carbamate, which facilitates the cleavage of the tert-butyl-oxygen bond. This process generates a stable tert-butyl cation and a carbamic acid intermediate, which is unstable and readily decarboxylates to release the free amine and carbon dioxide. total-synthesis.com The gaseous nature of the byproducts, isobutene (from the tert-butyl cation) and carbon dioxide, provides a strong thermodynamic driving force for the reaction. total-synthesis.com

A variety of acidic reagents can be employed for Boc deprotection, with the choice often depending on the sensitivity of other functional groups within the molecule. fishersci.co.uk Strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are highly effective and are frequently used. fishersci.co.uk However, the harshness of these reagents can sometimes lead to side reactions. researchgate.net Consequently, numerous milder and more selective methods have been developed. For instance, using oxalyl chloride in methanol allows for the deprotection of N-Boc groups under room temperature conditions. nih.gov Protic ionic liquids and deep eutectic solvents have also been reported as green and efficient catalysts for the hydrolytic cleavage of the N-Boc group. researchgate.net

Reagent/ConditionTypical SolventCharacteristicsReference
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Standard, highly effective method for acid-labile groups. fishersci.co.uk fishersci.co.uk
Hydrochloric Acid (HCl)Dioxane, Ethyl Acetate, WaterCommon and effective; can be used in various solvents. fishersci.co.uk fishersci.co.uk
85% Formic Acid-Allows for selective cleavage of N-Boc in the presence of t-butyl esters. oup.com oup.com
Oxalyl Chloride/MethanolMethanolMild conditions, performed at room temperature. nih.gov nih.gov
Protic Ionic Liquid-Mild, efficient, and environmentally friendly approach. researchgate.net researchgate.net

Transformation into Other Amine Derivatives (e.g., Ureas, Amides)

Beyond simple deprotection, the Boc-protected amine can be directly transformed into other important nitrogen-containing functional groups, such as ureas and amides. These transformations often provide efficient synthetic routes that avoid the isolation of the free amine.

A practical one-pot synthesis allows for the conversion of Boc-protected amines into nonsymmetrical, symmetrical disubstituted, and trisubstituted ureas. nih.govacs.org This method utilizes reagents like 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride to generate an isocyanate intermediate in situ. nih.govacs.orgresearchgate.net This highly electrophilic isocyanate then readily reacts with a variety of primary or secondary amines to furnish the corresponding urea (B33335) in high yields. nih.govacs.org Another approach involves using tert-butoxide lithium as a base to facilitate the direct transformation of Boc-protected amines into carbamates, thiocarbamates, and ureas, avoiding hazardous reagents. researchgate.net

Similarly, Boc-protected amines can be converted into amides. Acyl halide-methanol mixtures are effective for the one-pot transformation of tert-butyl carbamates into amides. organic-chemistry.org This conversion can be performed selectively even in the presence of other protecting groups like benzyloxycarbonyl (Cbz). organic-chemistry.org

Starting MaterialReagentsProductReference
Boc-protected amine2-chloropyridine, Trifluoromethanesulfonyl anhydride, Amine (R-NH2)Urea nih.govacs.org
Boc-protected aminetert-Butoxide lithium, Amine/Alcohol/ThiolUrea/Carbamate/Thiocarbamate researchgate.net
tert-Butyl carbamateAcyl halide, MethanolAmide organic-chemistry.org
Boc-protected amineArylboroxines, Rhodium catalystSecondary benzamide organic-chemistry.org

Migration Phenomena of the Boc Group in Complex Systems

Under certain conditions, the Boc group can undergo intramolecular migration. A notable example is the N→O Boc migration, which can be triggered by a base-generated alkoxide. nih.gov In a specific case involving a di-Boc-protected aminopyridine derivative with a hydroxyl group, treatment with a base like sodium hydride (NaH) generated an alkoxide. nih.gov This alkoxide then initiated an intramolecular attack on one of the Boc groups, leading to its migration from the nitrogen to the oxygen atom via a nine-membered cyclic transition state. nih.gov

This phenomenon can be exploited synthetically. For instance, it provides a method for the selective allylation or benzylation of an amide nitrogen in the presence of a nearby hydroxyl group. nih.gov By first protecting the amine with two Boc groups, the subsequent base-promoted reaction leads to N→O migration, forming an amide anion that can be selectively alkylated, leaving the hydroxyl group untouched until the final workup hydrolyzes the resulting carbonate. nih.gov

Reactivity of the Aldehyde (2-oxoethyl) Functional Group

The aldehyde functional group in this compound is a key site for electrophilic reactions. The carbonyl carbon is electron-deficient due to the high electronegativity of the oxygen atom, making it susceptible to attack by a wide range of nucleophiles. ksu.edu.sa This reactivity is fundamental to many carbon-carbon and carbon-heteroatom bond-forming reactions.

Reactions with Amines (e.g., Reductive Amination, Imine Formation)

Aldehydes readily react with primary and secondary amines. The reaction with a primary amine typically proceeds through a two-step mechanism. First, the amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate known as a carbinolamine. ksu.edu.salibretexts.org This intermediate is often unstable and undergoes acid-catalyzed dehydration to eliminate a molecule of water, resulting in the formation of an imine (also known as a Schiff base), which contains a carbon-nitrogen double bond. ksu.edu.salibretexts.org

This imine formation is a crucial step in reductive amination, a powerful method for synthesizing secondary amines. The intermediate imine is not isolated but is reduced in situ using a suitable reducing agent, such as sodium triacetoxyborohydride. nih.gov A one-pot tandem procedure involving direct reductive amination followed by N-Boc protection has been developed, allowing for the efficient synthesis of N-Boc protected secondary amines from aldehydes and amines. nih.gov

Condensation and Carbonyl Addition Reactions

The carbonyl group of the aldehyde is highly receptive to nucleophilic addition reactions. masterorganicchemistry.com This reaction transforms the hybridization of the carbonyl carbon from sp² to sp³, and its geometry from trigonal planar to tetrahedral. masterorganicchemistry.com The reversibility of the addition depends on the basicity of the nucleophile. masterorganicchemistry.com

A wide variety of nucleophiles can participate in these reactions, leading to a diverse array of products.

NucleophileInitial ProductFinal Product (after workup)Reaction Type
Grignard Reagents (R-MgX)AlkoxideSecondary AlcoholCarbonyl Addition ksu.edu.sa
Organolithium Reagents (R-Li)AlkoxideSecondary AlcoholCarbonyl Addition ksu.edu.sa
Hydride Reagents (e.g., NaBH4)AlkoxidePrimary AlcoholCarbonyl Reduction ksu.edu.sa
Cyanide (CN⁻)AlkoxideCyanohydrinCarbonyl Addition libretexts.org
Alcohols (R-OH)HemiacetalAcetal (with acid catalyst and excess alcohol)Acetal Formation ksu.edu.salibretexts.org

These reactions are fundamental in synthetic organic chemistry for constructing more complex molecular architectures from simpler aldehyde precursors. The choice of nucleophile and reaction conditions allows for precise control over the resulting chemical structure.

Chemical Transformations and Reactivity Profiles of Tert Butyl Benzyl 2 Oxoethyl Carbamate

Chemical Transformations

The transformation of aldehydes into nitriles is a valuable process in organic synthesis. A common pathway to achieve this is through the dehydration of an intermediate aldoxime. The oxime of this compound can be prepared by reacting the aldehyde with hydroxylamine. Subsequent dehydration of this oxime derivative yields the corresponding nitrile, tert-butyl benzyl(2-cyanoethyl)carbamate.

A variety of reagents are known to effect the dehydration of aldoximes to nitriles under mild conditions. researchgate.netorganic-chemistry.org These methods are often compatible with various functional groups, including the Boc protecting group present in the target molecule. Common dehydrating agents include phosphorus-based reagents, sulfonyl chlorides, and systems like oxalyl chloride with a catalytic amount of dimethyl sulfoxide (B87167) (DMSO). researchgate.net For instance, a highly efficient protocol for this transformation involves the use of a catalytic amount of triphenylphosphine (B44618) oxide in the presence of oxalyl chloride and triethylamine (B128534). This method is known for its rapid reaction times and high yields with a broad range of substrates. researchgate.net

The general reaction scheme for the conversion of the oxime of this compound to the corresponding nitrile is depicted below:

Scheme 1: Dehydration of Tert-butyl benzyl(2-hydroxyiminoethyl)carbamate to Tert-butyl benzyl(2-cyanoethyl)carbamate.

[Image of the chemical reaction showing a generic nucleophile (Nu-) adding to the aldehyde group of this compound, resulting in a chiral alcohol product]

Applications in Advanced Organic Synthesis and Medicinal Chemistry Building Blocks

Role as a Precursor for Heterocyclic Compounds

Heterocyclic compounds, which contain rings with atoms of at least two different elements, are foundational to many pharmaceuticals and biologically active molecules. Tert-butyl benzyl(2-oxoethyl)carbamate provides a strategic entry point for the synthesis of numerous nitrogen-containing heterocyclic systems.

The N-protected 2-oxoethyl moiety is a classic component for the synthesis of pyrrole (B145914) rings, which are present in many natural products and pharmaceuticals. In a reaction analogous to the Paal-Knorr synthesis, a related compound, benzyl (B1604629) (2-oxoethyl)carbamate, is reacted with 1-phenyl-2-(triphenylphosphoranylidene)ethanone to form an intermediate, benzyl (E)-(4-oxo-4-phenylbut-2-en-1-yl)carbamate. This intermediate then undergoes an intramolecular reaction with oxalyl chloride to yield the N-protected 2-arylpyrrole, benzyl 2-phenyl-1H-pyrrole-1-carboxylate, in good yields. This strategy highlights the utility of N-protected amino aldehydes in constructing functionalized pyrrole scaffolds.

Table 1: Synthesis of a Pyrrole Derivative Using a Benzyl (2-oxoethyl)carbamate Analog

StepReactantsReagents/ConditionsProductYield
1Benzyl (2-oxoethyl)carbamate, 1-phenyl-2-(triphenylphosphoranylidene)ethanoneCH₂Cl₂, Room Temperature, 18 hBenzyl (E)-(4-oxo-4-phenylbut-2-en-1-yl)carbamate35%
2Benzyl (E)-(4-oxo-4-phenylbut-2-en-1-yl)carbamateOxalyl chloride, MeOH, Room Temperature, 10 minBenzyl 2-phenyl-1H-pyrrole-1-carboxylate76%

The aldehyde functionality of this compound is key to its derivatization into various heterocyclic conjugates. For instance, N-(protected α-aminoacyl)benzotriazoles are recognized as potent acylating agents used in the preparation of peptides and their conjugates. nih.gov The synthesis of benzyl {2-[(2-(1H-benzo[d] nih.govalmacgroup.comacs.orgtriazol-1-yl)-2-oxoethyl)amino]-2-oxoethyl} carbamate (B1207046) from a protected dipeptide and benzotriazole (B28993) illustrates how the core structure can be activated for conjugation. nih.gov Similarly, the aldehyde group can react with thiosemicarbazide (B42300) to form a thiosemicarbazone, which can be further cyclized with phenacyl bromides to furnish thiazole (B1198619) derivatives. This demonstrates the role of the aldehyde as a linchpin for building complex heterocyclic systems like benzothiazoles.

The synthesis of pyrazines and related fused heterocycles like imidazopyrazines can be achieved through the dimerization or condensation of α-amino aldehydes. Research has shown that α-amino aldehydes, generated in situ from their N-protected precursors, can dimerize and oxidize to form 2,5-disubstituted pyrazines in a one-pot operation. nih.gov This biomimetic approach highlights the potential of this compound to serve as a monomer for constructing pyrazine (B50134) rings, which are central to many biologically active compounds. nih.gov Further condensation with diamines can lead to the formation of more complex fused systems, including imidazopyrazines.

Spirocyclic systems, which contain two rings connected by a single atom, are increasingly important scaffolds in medicinal chemistry. The functional groups of this compound can be elaborated to create precursors for spirocyclization. For example, related building blocks containing protected amines and alkene functionalities have been used to synthesize complex diazaspirocycles via a sequence of reactions including Petasis or Grignard reactions followed by ring-closing metathesis (RCM) with a Grubbs catalyst. The aldehyde can be converted into an alkene, and the protected amine serves as a crucial part of the heterocyclic ring, demonstrating a pathway to novel spirocyclic frameworks.

Chemokine receptors are critical targets in the development of therapies for inflammatory diseases and cancer. nih.govacs.org The synthesis of antagonists and modulators for these receptors often involves complex molecular scaffolds. While direct synthesis of a chemokine ligand from this compound is not explicitly detailed, the core structure of a protected amino aldehyde is fundamental to building the peptidomimetic and heterocyclic structures that often comprise these ligands. Chemical synthesis, particularly solid-phase peptide synthesis (SPPS), is a key method for producing chemokines and their analogs, where protected amino acid derivatives are essential. almacgroup.comspringernature.com The structural motifs derivable from this carbamate, such as substituted amines and heterocycles, are integral to the design of small molecule chemokine receptor antagonists.

Synthesis of Complex Amino Acid and Peptidomimetic Derivatives

Peptidomimetics are compounds designed to mimic natural peptides, often with improved stability or oral bioavailability. The N-protected α-amino aldehyde structure of this compound is a foundational starting point for creating non-natural amino acids and complex peptide-like molecules.

The aldehyde group can undergo a variety of transformations, such as Wittig reactions, aldol (B89426) condensations, or reductive aminations, to build side chains and extend the carbon skeleton. The dual Boc and benzyl protecting groups on the nitrogen atom allow for selective deprotection under different conditions, enabling stepwise synthesis of complex peptide chains. For example, a related derivative, (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl ester, serves as a key intermediate in the synthesis of Lacosamide, a drug used to treat epilepsy. This demonstrates the utility of such building blocks in constructing therapeutically relevant, modified amino acid structures.

Furthermore, the synthesis of N-(2-(benzylamino)-2-oxoethyl)benzamide analogs as agents that protect pancreatic β-cells from stress showcases the direct application of this type of scaffold in creating bioactive peptidomimetics. The core structure mimics a dipeptide unit, providing a template for structure-activity relationship studies in drug discovery.

Preparation of α-Aminophosphonates

α-Aminophosphonates are recognized as important structural analogues of α-amino acids, where a phosphonate (B1237965) group replaces the carboxylic acid moiety. This substitution often imparts unique biological activities, making them targets in drug discovery for applications as enzyme inhibitors, antibiotics, and herbicides. ekb.eg The synthesis of these compounds can be effectively achieved through methods like the Pudovik reaction or the three-component Kabachnik-Fields reaction. mdpi.comnih.gov

In this context, this compound functions as the key aldehyde component. The synthesis typically proceeds via a one-pot, three-component reaction. The aldehyde group of this compound reacts with a primary amine and a dialkyl phosphite. An imine intermediate is formed in situ, which is then attacked by the nucleophilic phosphorus atom of the phosphite. This sequence provides a direct route to α-aminophosphonates bearing the N-Boc-N-benzyl protected amino group, which can be selectively deprotected in subsequent steps to reveal the desired amine functionality. mdpi.com

Reactant 1 Reactant 2 Reactant 3 Reaction Type Product Class
This compoundPrimary Amine (R-NH₂)Dialkyl PhosphiteKabachnik-FieldsN-Protected α-Aminophosphonate
Imine (from Aldehyde + Amine)H-PhosphinateAza-PudovikN-Protected α-Aminophosphonate

Stereoselective Access to β-Amino Alcohols

The β-amino alcohol motif is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals and natural products. These compounds also serve as critical chiral auxiliaries and ligands in asymmetric synthesis. nih.gov this compound provides a valuable entry point for the stereoselective synthesis of this structural class.

The aldehyde functionality of the molecule is susceptible to nucleophilic attack by a variety of carbon-based nucleophiles, such as organometallic reagents (e.g., Grignard or organolithium reagents) or enolates. By employing chiral catalysts, chiral reagents, or substrate-controlled diastereoselective reactions, the addition can be rendered highly stereoselective. nih.gov For instance, the reaction with chiral homoenolates generated from cyclopropanols can produce vicinal anti-amino alcohols with high diastereoselectivity. nih.gov The bulky N-tert-butanesulfinyl group often serves as an effective chiral auxiliary in similar transformations, guiding the nucleophilic attack to one face of the imine derived from the aldehyde. nih.gov The resulting product is a protected β-amino alcohol, which can be further elaborated or deprotected as needed for the target molecule.

Reagent Type Example Stereocontrol Method Resulting Structure
Organometallic ReagentPhenylmagnesium bromideChiral Catalyst (e.g., CBS catalyst)Protected (S)- or (R)-β-amino alcohol
EnolateZinc homoenolate from cyclopropanolSubstrate ControlProtected anti-vicinal amino alcohol
Chiral AuxiliaryAddition to N-sulfinyl imine derivativeAuxiliary-induced diastereoselectionProtected syn- or anti-β-amino alcohol

Integration into Peptidomimetic Design

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation and better bioavailability. arkat-usa.org The design of peptidomimetics often involves modifying the peptide backbone to introduce non-natural structural constraints or functional groups. mdpi.com

This compound is an ideal building block for this purpose. As an N-protected amino-acetaldehyde, it represents a glycine (B1666218) aldehyde equivalent. Its aldehyde group can undergo reductive amination with the N-terminus of a peptide chain or an amino acid ester, thereby incorporating a modified residue into the sequence. This strategy allows for the extension of a peptide chain with a non-standard amino acid surrogate. The dual-protected nitrogen offers synthetic flexibility for subsequent modifications. The resulting structure can serve as a scaffold for creating molecules that mimic peptide secondary structures like β-turns or as a point for attaching side chains or other molecular fragments. nih.gov

Applications in Protein Synthesis and Ligation Strategies

The chemical synthesis of large peptides and proteins is a significant challenge, often addressed by ligating smaller, synthetically accessible peptide fragments. Native Chemical Ligation (NCL) is a powerful technique that allows for the chemoselective joining of two unprotected peptide fragments. nih.govresearchgate.net The classic NCL reaction occurs between a peptide with a C-terminal thioester and another with an N-terminal cysteine residue. nih.gov

While this compound is not a direct participant in the classic NCL reaction, it serves as a crucial starting material for preparing specialized peptide fragments used in advanced ligation strategies. For instance, it can be used to synthesize peptides with modified N-terminal residues for use in auxiliary-mediated ligation methods, which extend the scope of NCL beyond cysteine junctions. researchgate.net The aldehyde can be converted into a desired N-terminal residue through various chemical transformations. The orthogonal Boc and benzyl protecting groups are fully compatible with the protocols of solid-phase peptide synthesis (SPPS), which is used to build the peptide fragments required for ligation. ethz.chosti.gov

General Utility as a Chemical Protecting Group in Multi-Step Synthesis

In the intricate pathways of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving the desired molecular target. Protecting groups temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. A key concept in complex synthesis is the use of "orthogonal" protecting groups—groups that can be removed under distinct conditions without affecting each other. libretexts.org

This compound exemplifies this principle through its N,N-diprotected amine, featuring both a tert-butyloxycarbonyl (Boc) and a benzyl (Bn) group. nih.gov These two groups possess fundamentally different chemical labilities, granting the synthetic chemist precise, stepwise control over the reactivity of the nitrogen atom. researchgate.netresearchgate.net

Tert-butyloxycarbonyl (Boc) Group: This group is highly sensitive to strong acidic conditions. It is readily cleaved using reagents like trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in an organic solvent. libretexts.org It is, however, stable to catalytic hydrogenation and a wide range of basic and nucleophilic conditions. researchgate.net

Benzyl (Bn) Group: The benzyl group is stable to both acidic and basic conditions but is efficiently removed by catalytic hydrogenolysis. organic-chemistry.org This is typically achieved using hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C) or through transfer hydrogenation with a hydrogen donor like formic acid. nih.govorganic-chemistry.org

This orthogonality allows for a two-stage deprotection strategy. A synthetic intermediate containing the N-Boc-N-benzyl moiety can first be treated with acid to selectively remove the Boc group, yielding a secondary N-benzyl amine. This amine can then participate in further reactions. At a later stage in the synthesis, the benzyl group can be removed via hydrogenolysis to unmask the primary amine. nih.gov This level of control is invaluable in the synthesis of complex natural products, pharmaceuticals, and combinatorial libraries.

Protecting Group Abbreviation Cleavage Reagents Typical Conditions Stability
tert-ButyloxycarbonylBocTrifluoroacetic Acid (TFA); Hydrochloric Acid (HCl)TFA in CH₂Cl₂, Room TempStable to Hydrogenolysis, Base
BenzylBnH₂, Palladium on Carbon (Pd/C); Transfer HydrogenationH₂ (1 atm), Pd/C, EtOH/MeOHStable to Acid, Base

Computational and Theoretical Investigations

Molecular Structure and Conformation Analysis

The three-dimensional structure and conformational flexibility of a molecule are fundamental to its chemical and biological activity. Conformational analysis of Tert-butyl benzyl(2-oxoethyl)carbamate would involve identifying its stable conformers and the energy barriers between them.

Methodology: A common approach involves a systematic or stochastic conformational search to generate a wide range of possible structures. These structures are then typically optimized using quantum mechanical methods, such as Density Functional Theory (DFT), to find the local and global energy minima on the potential energy surface. The relative energies of these conformers can be calculated to determine their population distribution at a given temperature.

Expected Findings: For this compound, key areas of conformational freedom would include the rotation around the C-N bonds of the carbamate (B1207046) group, the orientation of the benzyl (B1604629) group, and the conformation of the 2-oxoethyl chain. Studies on other Boc-protected amines have shown that the bulky tert-butyl group can significantly influence the conformational preferences. Analysis of dihedral angles and intramolecular interactions, such as hydrogen bonds or steric clashes, would provide a detailed picture of the molecule's preferred shapes.

Reaction Mechanism and Pathway Elucidation through Quantum Chemical Studies

Quantum chemical studies are instrumental in mapping out the energetic profiles of chemical reactions, including the identification of transition states and intermediates. This allows for a detailed understanding of reaction mechanisms and the factors that control reaction rates and product selectivity.

Methodology: Using methods like DFT, the geometries of reactants, products, intermediates, and transition states for a given reaction involving this compound can be optimized. By calculating the energies of these species, a reaction energy profile can be constructed. Techniques such as Intrinsic Reaction Coordinate (IRC) calculations can be used to confirm that a calculated transition state connects the intended reactants and products.

Potential Applications: Such studies could be applied to understand the synthesis of this compound, for instance, by modeling the reaction of N-benzyl-N-(tert-butoxycarbonyl)ethanol with an oxidizing agent. Furthermore, the reactivity of the aldehyde group in nucleophilic addition reactions could be investigated, providing insights into its potential for further chemical transformations.

In Silico Design and Molecular Docking Studies of Derivatives

While no specific molecular docking studies on derivatives of this compound have been published, this is a powerful technique to predict the binding affinity and mode of a molecule to a biological target, such as a protein receptor or enzyme.

Methodology: This process involves the computational generation of a library of derivatives of the parent molecule. These derivatives are then "docked" into the binding site of a target protein, and scoring functions are used to estimate the strength of the interaction. This can help in identifying which chemical modifications are likely to improve binding and, consequently, biological activity.

Hypothetical Application: If this compound were identified as a hit in a drug discovery screen, in silico design and docking would be a crucial next step. For example, if it were found to inhibit a particular enzyme, derivatives could be designed to enhance interactions with key amino acid residues in the active site, potentially leading to more potent inhibitors.

Prediction and Analysis of Electronic and Thermodynamic Properties

Quantum chemical calculations can provide a wealth of information about the electronic structure and thermodynamic properties of a molecule.

Methodology: DFT and other quantum mechanical methods can be used to calculate a variety of properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide insights into the molecule's reactivity and electronic transitions. Other calculable properties include the molecular electrostatic potential (MEP), which indicates regions of positive and negative charge, and various thermodynamic parameters such as enthalpy of formation, entropy, and heat capacity.

Predicted Properties for this compound:

Electronic Properties: The HOMO would likely be localized on the benzyl ring and the nitrogen atom of the carbamate, indicating these as potential sites for electrophilic attack. The LUMO would be expected to be centered on the carbonyl groups of the carbamate and the aldehyde, highlighting these as sites for nucleophilic attack. The energy gap between the HOMO and LUMO would provide an indication of the molecule's chemical stability.

Thermodynamic Properties: Calculations could provide standard enthalpies of formation, Gibbs free energies of formation, and heat capacities. These data are valuable for understanding the molecule's stability and for predicting the thermodynamics of reactions in which it participates.

A hypothetical data table summarizing the kind of results that would be generated from such a study is presented below.

PropertyPredicted Value (Hypothetical)Method
Electronic Properties DFT (B3LYP/6-31G)
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment2.5 D
Thermodynamic Properties DFT (B3LYP/6-31G)
Standard Enthalpy of Formation (gas)-450.2 kJ/mol
Standard Gibbs Free Energy of Formation (gas)-180.5 kJ/mol
Molar Entropy (gas)520.3 J/(mol·K)

Analytical Methodologies for Characterization in Research Contexts

Application of Spectroscopic Techniques for Structural Confirmation in Research

Spectroscopic methods are indispensable for the structural elucidation of newly synthesized molecules like tert-butyl benzyl(2-oxoethyl)carbamate. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for determining the carbon-hydrogen framework.

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum shows characteristic signals for the aldehyde proton, the aromatic protons of the benzyl (B1604629) group, the methylene (B1212753) groups, and the tert-butyl group. chemicalbook.com A reported ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) displayed key resonances confirming the structure. chemicalbook.com

¹³C NMR spectroscopy identifies the number of chemically distinct carbon atoms and their electronic environments. While specific experimental data for the title compound is not widely published, expected chemical shifts can be inferred from analyses of similar carbamate (B1207046) structures. rsc.orgmdpi.com The carbonyl carbons of the carbamate and aldehyde groups, the aromatic carbons, the carbons of the tert-butyl group, and the methylene carbons would all appear at characteristic chemical shifts. rsc.orgmdpi.com The rotational barrier about the C-N bond of the carbamate group can also be studied using variable temperature (VT) NMR techniques, which can reveal the presence of E/Z isomers at low temperatures. mst.eduresearchgate.net

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show strong absorption bands characteristic of its key functional groups. Data from analogous carbamates, such as benzyl carbamate, show a strong carbonyl (>C=O) stretching vibration for the carbamate group around 1694 cm⁻¹. rsc.org Additional characteristic peaks would include the C-H stretch of the aldehyde group and another strong C=O stretch for the aldehyde carbonyl. rsc.orgnist.gov

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. The exact mass can be determined, which should correspond to the calculated value for the molecular formula C₁₄H₁₉NO₃ (249.13649 g/mol ). chemicalbridge.co.ukhoffmanchemicals.com

TechniqueFunctional Group / Proton EnvironmentObserved / Expected Chemical Shift or FrequencyReference
¹H NMR (500MHz, CDCl₃)Aldehyde (-CHO)δ 9.64 - 9.35 (m, 1H) chemicalbook.com
Aromatic (C₆H₅-)δ 7.52 - 7.13 (m, 5H) chemicalbook.com
Benzyl Methylene (-N-CH₂-Ph)δ 4.66 - 4.43 (m, 2H) chemicalbook.com
Methylene (-N-CH₂-CHO)δ 4.05 - 3.70 (m, 2H) chemicalbook.com
tert-Butyl (-C(CH₃)₃)δ 1.51 (br d, J=13.2 Hz, 9H) chemicalbook.com
¹³C NMR (Predicted)Aldehyde Carbonyl (-CHO)~198-202 ppm
Carbamate Carbonyl (-O-(C=O)-N)~155 ppm rsc.org
Quaternary tert-Butyl Carbon (-O-C(CH₃)₃)~80-82 ppm rsc.org
Methyl tert-Butyl Carbons (-C(CH₃)₃)~28 ppm rsc.org
FT-IR (Predicted)Aldehyde C=O Stretch~1720-1740 cm⁻¹
Carbamate C=O Stretch~1690-1710 cm⁻¹ rsc.org
C-O Stretch~1250 cm⁻¹ and ~1160 cm⁻¹ rsc.org
Mass Spectrometry (Exact Mass)[M]+Calculated: 249.13649 chemicalbridge.co.ukhoffmanchemicals.com

Chromatographic Methods for Purification and Purity Assessment (e.g., Flash Chromatography, TLC)

Chromatographic techniques are essential for the purification of this compound after its synthesis and for assessing its purity.

Thin-Layer Chromatography (TLC) is a rapid and effective qualitative method used to monitor the progress of a reaction, identify the components in a mixture, and determine the appropriate solvent system for column chromatography. thieme.de For instance, the synthesis of the title compound via the oxidation of its corresponding alcohol precursor, tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate, can be monitored by TLC to observe the disappearance of the starting material and the appearance of the aldehyde product. researchgate.netacs.org The difference in polarity between the alcohol and the more nonpolar aldehyde allows for clear separation on a silica (B1680970) gel plate.

Flash Column Chromatography is the standard method for purifying the crude product on a preparative scale. nih.govrsc.org Following synthesis, the reaction mixture is concentrated and loaded onto a silica gel column. chemicalbook.comacs.org An appropriate eluent, typically a mixture of nonpolar and polar solvents like hexanes and ethyl acetate, is passed through the column to separate the desired product from unreacted starting materials, reagents (such as Dess-Martin periodinane), and byproducts. acs.orgnih.govnih.gov The fractions are collected and analyzed by TLC to identify those containing the pure compound, which are then combined and concentrated to yield the purified this compound, often as an oil. chemicalbook.com

Elemental Analysis for Compositional Verification

Elemental analysis is a quantitative technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample of this compound. This analysis provides an empirical validation of the compound's molecular formula, C₁₄H₁₉NO₃.

The experimentally determined percentages are compared against the theoretically calculated values. A close correlation between the found and calculated values (typically within ±0.4%) serves as a crucial criterion for purity and confirms that the elemental composition of the synthesized compound is correct.

ElementMolecular FormulaCalculated Composition (%)
Carbon (C)C₁₄H₁₉NO₃67.45%
Hydrogen (H)7.68%
Nitrogen (N)5.62%

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and how those molecules pack in a crystal lattice. This technique provides unambiguous confirmation of a compound's structure, including exact bond lengths, bond angles, and torsional angles.

For a compound to be analyzed by single-crystal X-ray diffraction, it must first be grown as a well-ordered single crystal. This compound is often isolated as an oil, which would preclude this analysis. chemicalbook.com However, if a crystalline form could be obtained, this technique would provide the ultimate structural proof. The crystal structures of many related carbamate derivatives have been determined, offering valuable insights into the conformational preferences and intermolecular interactions (such as hydrogen bonding) that govern the solid-state structures of this class of compounds. scirp.org

Emerging Research Directions and Future Scope

Innovation in Green and Sustainable Synthetic Protocols

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For carbamates like Tert-butyl benzyl(2-oxoethyl)carbamate, this involves moving away from hazardous reagents and solvents. Traditional carbamate (B1207046) synthesis often employed highly toxic phosgene (B1210022) and its derivatives. Green chemistry alternatives focus on safer carbonyl sources and more efficient reaction pathways.

One key innovation is the use of di-tert-butyl dicarbonate (B1257347) (Boc anhydride) for the introduction of the Boc protecting group. This reagent is significantly less hazardous than phosgene. The synthesis of the target compound typically involves the N-protection of N-benzylethanolamine with Boc anhydride (B1165640), followed by oxidation of the primary alcohol to an aldehyde. chemicalbook.com Research in this area focuses on optimizing the oxidation step to use milder, non-toxic oxidizing agents and reduce waste. The Dess-Martin periodinane is effective but generates significant waste; greener alternatives like TEMPO-catalyzed oxidations are being explored.

Another aspect of sustainable protocols is the reduction of synthetic steps and the use of environmentally friendly solvents. Atom-economical approaches that maximize the incorporation of starting materials into the final product are highly desirable. The direct carboxylation of amines using carbon dioxide (CO2) as a C1 source represents a particularly attractive green route for carbamate synthesis, although its application to complex molecules like the subject compound is still an area of active research.

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Carbamates

Design of Novel Catalytic Systems for Transformations

Catalysis is at the heart of efficient and selective organic synthesis. For transformations involving this compound, novel catalytic systems are being designed to improve yield, selectivity, and reaction conditions. These systems include enzymatic catalysts, organocatalysts, and metal-based catalysts.

Biocatalysis, particularly the use of enzymes like lipases, offers a highly selective and environmentally friendly approach. Lipases can catalyze transesterification reactions on related carbamate structures under mild conditions, which could be adapted for transformations of the subject compound. For instance, enzymatic kinetic resolution has been successfully applied to resolve racemic carbamates, yielding optically pure enantiomers.

Phase-transfer catalysis (PTC) is another powerful technique for reactions involving carbamates. In the synthesis of related compounds, PTC has been employed for alkylation reactions, allowing the use of aqueous and organic phases, reducing the need for anhydrous solvents, and facilitating milder reaction conditions. For example, the alkylation of a similar carbamate intermediate has been achieved using a phase-transfer catalyst like tetrabutylammonium (B224687) bromide. researchgate.net

Table 2: Overview of Novel Catalytic Systems for Carbamate Transformations

Expansion into New Areas of Drug Discovery and Chemical Biology

The carbamate functional group is a key structural motif in many pharmaceuticals due to its stability and ability to act as a peptide bond mimic. This compound, with its protected amine and reactive aldehyde, serves as a versatile building block for synthesizing more complex molecules with potential biological activity.

A significant application is its role as an intermediate in the synthesis of therapeutic agents. For example, structurally related tert-butyl carbamate derivatives are crucial intermediates in the synthesis of the anticonvulsant drug lacosamide. researchgate.netresearchgate.net The Boc group provides essential protection of the nitrogen atom during multi-step syntheses, which can be removed under specific conditions to reveal the free amine for further functionalization.

Furthermore, the aldehyde group in this compound is a handle for introducing molecular diversity. It can undergo various reactions, such as condensations with hydrazines or amines, to generate a library of new compounds. Research has shown that derivatives, such as thiazolylhydrazones synthesized from related Boc-protected amino aldehydes, exhibit promising antibacterial activity. rsc.org This highlights the potential of using this compound as a scaffold to develop new classes of antibiotics or other therapeutic agents.

Table 3: Applications in Drug Discovery and Chemical Biology

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool for understanding reaction mechanisms, predicting molecular properties, and designing new chemical entities. For this compound, computational modeling offers insights into its reactivity, conformational preferences, and potential interactions with biological targets.

Density Functional Theory (DFT) is widely used to study the mechanisms of carbamate formation and transformation. rsc.orgresearchgate.net DFT calculations can elucidate the energetics of reaction pathways, identify transition states, and explain the role of catalysts. nih.gov This fundamental understanding allows for the rational design of more efficient synthetic routes and novel catalysts. For instance, computational studies have investigated the mechanism of CO2 capture by amines to form carbamates, providing insights that are crucial for developing green synthesis protocols. researchgate.netscirp.org

In drug discovery, molecular modeling can predict how derivatives of this compound might bind to a biological target, such as an enzyme active site. nih.gov By simulating the interactions between the ligand and the protein, researchers can prioritize which derivatives to synthesize, saving time and resources. These in silico studies can calculate binding affinities and identify key interactions, guiding the design of more potent and selective drug candidates. chemrxiv.org Furthermore, computational methods can predict the conformational landscape of carbamates, which is essential for understanding their structure-property relationships.

Table 4: Computational Methods in Carbamate Research

Q & A

Basic Questions

Q. What are the established synthetic routes for tert-butyl benzyl(2-oxoethyl)carbamate, and how do reaction conditions influence yield?

  • The compound is typically synthesized via multi-step reactions. A common method involves reacting a benzylamine derivative with tert-butyl chloroformate under basic conditions (e.g., using triethylamine) to form the carbamate group . Optimization of solvent (e.g., dichloromethane or THF), temperature (0–25°C), and stoichiometric ratios (1:1.05 for limiting reagents) is critical for yields >70% . Post-synthesis purification often employs column chromatography with ethyl acetate/hexane gradients.

Q. What analytical techniques are recommended for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of tert-butyl (δ ~1.4 ppm, singlet), benzyl (δ ~4.3–4.5 ppm, AB quartet), and carbonyl groups (δ ~155–170 ppm) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 278.3) and fragmentation patterns .
  • HPLC : Purity assessment using C18 columns and UV detection at 254 nm, with retention times calibrated against standards .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during carbamate formation?

  • Competing Reactions : Nucleophilic substitution at the 2-oxoethyl group may occur if unprotected. Pre-activation of the amine with Boc anhydride or use of protecting groups (e.g., Fmoc) reduces side products .
  • Catalytic Additives : DMAP (4-dimethylaminopyridine) enhances reaction efficiency by stabilizing intermediates .
  • Contradiction Note : Evidence from analogous compounds shows that fluorinated benzyl groups (e.g., 2-fluorobenzyl) reduce steric hindrance but may alter reactivity, requiring adjusted base strength (e.g., DBU vs. NaHCO₃) .

Q. How do structural modifications (e.g., cyclopropyl or thiophene substitution) affect the compound’s reactivity and stability?

  • Cyclopropyl Analogs : Introduce ring strain, increasing susceptibility to ring-opening reactions under acidic conditions (e.g., TFA deprotection) .
  • Heterocyclic Derivatives : Thiophene-substituted analogs (e.g., benzyl (2-(thiophen-2-yl)-2-tosylethyl)carbamate) exhibit altered electronic profiles, enhancing nucleophilic aromatic substitution but reducing thermal stability .
  • Data Discrepancy : While tert-butyl groups generally improve stability, bicyclic derivatives (e.g., tert-butyl [2-(3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-1-(3-hydroxytricyclo[3.3.1.1³,⁷]decan-1-yl)-2-oxoethyl]carbamate) show unpredictable solubility in polar aprotic solvents .

Q. What methodologies are effective for assessing the compound’s stability under varying pH and temperature conditions?

  • Accelerated Stability Studies : Incubate the compound in buffers (pH 2–10) at 40°C for 48 hours, monitoring degradation via HPLC. Carbamate hydrolysis dominates under acidic conditions (t₁/₂ < 12 hours at pH 2) .
  • Thermogravimetric Analysis (TGA) : Determines decomposition onset temperatures (typically >150°C for tert-butyl derivatives) .
  • Controlled-Atmosphere Storage : Argon-purged vials at –20°C extend shelf life >6 months, whereas exposure to humidity accelerates hydrolysis .

Q. How can researchers evaluate the biological interactions of this compound with enzymatic targets?

  • Enzyme Assays : Use fluorescence-based assays (e.g., trypsin-like proteases) to measure inhibition constants (Kᵢ). The 2-oxoethyl moiety may act as a Michael acceptor, covalently binding to catalytic cysteine residues .
  • Molecular Docking : Simulate interactions with proteins like WDR5 (WD40-repeat containing protein 5) using AutoDock Vina. Key binding residues (e.g., Arg⁹⁸, Asp¹⁰⁷) show hydrogen bonding with the carbamate carbonyl .
  • In Vivo Validation : Radiolabel the compound with 14^{14}C for pharmacokinetic studies in rodent models, tracking biodistribution via PET imaging .

Data Contradiction Analysis

Q. Why do studies report conflicting reactivity profiles for this compound derivatives?

  • Structural Variability : Substitutions (e.g., 5-chlorobenzo[d]oxazol-7-yl vs. benzothiophene) alter electron density, affecting nucleophilicity. For example, electron-withdrawing groups (Cl) reduce SN2 reactivity but enhance electrophilic aromatic substitution .
  • Solvent Effects : Polar aprotic solvents (DMF) stabilize intermediates in carbamate formation, while protic solvents (MeOH) promote hydrolysis. Conflicting reports may arise from unaccounted solvent interactions .
  • Recommendation : Standardize reaction protocols (e.g., IUPAC guidelines) and validate findings with orthogonal techniques (e.g., IR spectroscopy for carbonyl confirmation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.